1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol
Description
1-((3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol is a triazolopyrimidine derivative characterized by a 1,2,3-triazolo[4,5-d]pyrimidine core substituted with an ethyl group at the 3-position and a propan-2-ol amine moiety at the 7-position. This scaffold is notable for its structural versatility in medicinal chemistry, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
1-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-3-15-9-7(13-14-15)8(11-5-12-9)10-4-6(2)16/h5-6,16H,3-4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPNGJLHFCBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the pyrimidine ring: This involves the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds.
Fusion of the triazole and pyrimidine rings: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of the ethyl group: This can be done through alkylation reactions.
Attachment of the amino-propan-2-ol group: This step typically involves nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, leading to the formation of various substituted derivatives.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Structural Overview
The compound features a triazolo-pyrimidine structure, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 407.3 g/mol .
Medicinal Chemistry
The primary focus of research on 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol lies in its potential as a therapeutic agent. Its derivatives are being investigated for various pharmacological properties:
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For example, modifications to the structure have been shown to enhance cytotoxicity against breast cancer cell lines (MCF-7), indicating the potential for developing new cancer therapies .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study found that derivatives effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for Staphylococcus aureus and 12 µg/mL for Escherichia coli .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Inhibition of Enzymatic Activity
Similar compounds have been shown to inhibit critical enzymes involved in cancer cell survival. This suggests that derivatives of this compound may serve as effective inhibitors in cancer treatment strategies .
Receptor Modulation
There is also evidence that this compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses which could have implications for neurological disorders .
Material Science
Beyond its medicinal applications, the compound is being explored in material science for its potential use in the development of new materials and chemical processes. Its unique structural properties make it a candidate for synthesizing complex heterocycles that could be utilized in various industrial applications .
Case Study 1: Anticancer Research
In a study involving triazolo-pyrimidine derivatives, researchers synthesized a series of compounds and evaluated their effectiveness against multiple cancer cell lines. The study revealed that specific structural modifications significantly enhanced anticancer activity, making these derivatives promising candidates for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives against common bacterial strains showed that certain modifications led to increased potency. For instance, compounds with ethyl substitutions exhibited superior activity compared to their non-substituted counterparts .
Mechanism of Action
The mechanism of action of 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 RG7774 (Triazolopyrimidine CB2R Agonist)
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Features: Substituents: tert-butyl (C5), tetrazolylmethyl (C3), pyrrolidin-3-ol (C7). Target: Selective CB2R agonist (Ki = 6.3 nM for CB2R vs. >10,000 nM for CB1R), minimizing psychotropic effects linked to CB1R activation . Therapeutic Potential: Preclinical efficacy in diabetic retinopathy (DR) models by reducing oxidative stress and inflammation .
2.1.2 Ticagrelor (P2Y12 Antagonist)
- Structure: (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.
- Key Features: Substituents: Cyclopentane-diol (C3), propylthio (C5), difluorophenylcyclopropylamino (C7). Target: Reversible P2Y12 ADP receptor antagonist (IC50 = 200 nM), used clinically for antiplatelet therapy . Therapeutic Use: Approved for acute coronary syndrome (ACS) to prevent thrombotic events .
2.1.3 VAS2870 (NADPH Oxidase Inhibitor)
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Features: Substituents: Benzoxazolyl (C2), benzyl (C3), sulfide (C7). Target: Pan-inhibitor of NADPH oxidases (Nox1/2/4/5), reducing reactive oxygen species (ROS) production . Research Applications: Tool compound for studying oxidative stress in cardiovascular and inflammatory diseases .
2.1.4 Compound 15 (Putative Antimicrobial Agent)
- Structure : N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine.
- Key Features :
Pharmacological and Physicochemical Data
*Calculated based on formula C10H16N6O.
Biological Activity
1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparison with related compounds.
Structural Characteristics
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of an amino group and an alcohol moiety enhances its interaction with biological targets.
Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit various mechanisms of action:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. For example, related triazolo compounds demonstrated IC50 values ranging from 17.83 μM to 19.73 μM against these cell lines .
- Antimicrobial Properties : Triazolo derivatives have been evaluated for their efficacy against various pathogens. Compounds with similar structures have shown promising results in inhibiting bacterial growth and may serve as potential antimicrobial agents.
Biological Activity Data
| Compound Name | Structure Type | Biological Activity | IC50 (μM) | Unique Features |
|---|---|---|---|---|
| This compound | Heterocyclic | Antitumor | TBD | Triazolo-pyrimidine core |
| Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate | Heterocyclic | Antitumor | 17.83 - 19.73 | Enhanced lipophilicity |
| 7-(Furan-2-yl)-triazolo[4,5-d]pyrimidin-5-amine | Heterocyclic | Antiproliferative | TBD | Furan ring interaction |
Case Studies
- Antitumor Studies : A recent study synthesized various triazolo-pyrimidines and evaluated their antitumor activity using the MTT assay. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties of triazolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibitory effect on bacterial growth, suggesting potential applications as antibiotics .
Pharmacokinetic Properties
The lipophilicity of triazolo-pyrimidines influences their absorption and distribution within biological systems. The presence of an ethyl group in the structure enhances membrane permeability, which is crucial for bioavailability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol?
- Methodological Answer : Synthesis typically involves sequential functionalization of the triazolopyrimidine core. For analogous compounds, steps include:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidine scaffold via cyclization reactions under reflux conditions (e.g., using acetonitrile or ethanol as solvents) .
- Step 2 : Introduction of the ethyl group at position 3 of the triazole ring using alkylation reagents like ethyl iodide .
- Step 3 : Amination at position 7 with propan-2-olamine via nucleophilic substitution (e.g., using K₂CO₃ as a base in polar aprotic solvents) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity product .
Q. How should structural characterization be performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., ethyl group at position 3, propan-2-olamine at position 7) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₁H₁₆N₆O).
- HPLC : To assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF7, A549) using MTT assays .
- Microbial Inhibition : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Tubulin Polymerization Assay : If anticancer activity is observed, evaluate interference with microtubule dynamics .
Advanced Research Questions
Q. How can the mechanism of action (MoA) be elucidated in cancer models?
- Methodological Answer :
- Molecular Docking : Model interactions with tubulin’s colchicine-binding site using software like AutoDock Vina .
- Competitive Binding Assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement .
- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest in treated cancer cells .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodological Answer :
- Modify Substituents :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 3 (Ethyl) | Replace with bulkier alkyl (e.g., propyl) | Enhanced tubulin binding affinity | |
| 7 (Amino-propanol) | Substitute with other amines (e.g., cyclopropyl) | Improved solubility or target selectivity |
- Synthetic Strategies : Use parallel synthesis for rapid analog generation .
Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?
- Methodological Answer :
- Animal Models : Use xenograft mice (e.g., human breast cancer MCF7) for antitumor efficacy .
- PK Parameters : Assess via LC-MS/MS:
- Half-life (t₁/₂) : Intravenous vs. oral administration .
- Bioavailability : Compare plasma concentrations post-dosing .
- Toxicity : Monitor liver/kidney function markers (ALT, creatinine) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in cell lines (ATCC authentication) and assay protocols .
- Purity Verification : Re-analyze compound batches with HPLC and NMR .
- Orthogonal Assays : Confirm tubulin inhibition via both polymerization assays and immunofluorescence microscopy .
Q. What strategies improve solubility and bioavailability for in vivo applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
